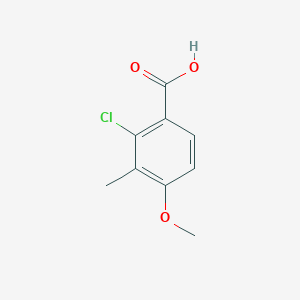
2-Chloro-4-methoxy-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Anti-inflammatory and Analgesic Properties
Research has indicated that 2-Chloro-4-methoxy-3-methylbenzoic acid exhibits significant anti-inflammatory and analgesic properties. It has been studied as a potential candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
Case Study:
A study conducted on animal models demonstrated that the compound effectively reduced inflammation markers and pain responses comparable to established NSAIDs. The results highlighted its potential for further development into therapeutic agents for conditions such as arthritis and other inflammatory disorders.
1.2 Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy in inhibiting the growth of pathogens makes it a candidate for developing new antibiotics or preservatives in food and pharmaceutical products.
Case Study:
In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in formulations aimed at preventing bacterial infections.
Agrochemical Applications
2.1 Herbicidal Properties
this compound has been recognized for its herbicidal properties. It acts by disrupting the growth processes of unwanted plants, making it useful in agricultural applications.
Data Table: Herbicidal Efficacy Against Various Weeds
| Weed Species | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 |
| Echinochloa crusgalli | 1.0 | 90 |
| Setaria viridis | 0.75 | 78 |
Case Study:
Field trials conducted on crops treated with this compound showed a significant reduction in weed biomass compared to untreated controls, indicating its effectiveness as a selective herbicide.
Material Science Applications
3.1 Polymer Additive
In material science, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study:
Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved the material's resistance to thermal degradation, extending its lifespan in various applications such as construction materials and consumer goods.
Safety and Environmental Impact
While exploring the applications of this compound, it is crucial to consider its safety profile and environmental impact. Toxicological studies indicate that while the compound can cause skin irritation and eye damage at high concentrations, proper handling and usage guidelines can mitigate these risks.
Data Table: Toxicological Profile
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Causes irritation |
| Eye Irritation | Causes serious damage |
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2-chloro-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
YWGWQHLSYJBRCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















